

Structure-Activity Relationship of 5-Substituted Imidazolidine-2,4-diones: A Comparative Guide

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Compound of Interest

Compound Name: *5-Isopropylimidazolidine-2,4-dione*

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Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. The strategic substitution at the 5-position of the hydantoin ring has yielded a diverse array of pharmacologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted imidazolidine-2,4-diones, focusing on their anticonvulsant, antimicrobial, and anticancer activities. The information is presented to aid in the rational design and development of novel therapeutic agents based on this privileged scaffold.

Anticonvulsant Activity

The hydantoin nucleus is a cornerstone in the development of anticonvulsant drugs, with phenytoin being a classic example. The SAR studies for anticonvulsant activity primarily revolve around the nature of the substituents at the C-5 position of the imidazolidine-2,4-dione ring.

Key Structure-Activity Relationships for Anticonvulsant Activity:

- Aromatic Substituents: The presence of at least one aromatic ring at the 5-position is crucial for activity against generalized tonic-clonic seizures.[\[1\]](#)

- Nature of the Aromatic Ring: The type and substitution pattern on the aromatic ring can significantly influence potency.
- Disubstitution at C-5: In many potent anticonvulsants like phenytoin, the 5-position is disubstituted, often with two phenyl groups.[\[2\]](#)

Compound/Substituent at C-5	Animal Model	Anticonvulsant Activity (ED50 mg/kg)	Reference
5,5-Diphenylhydantoin (Phenytoin)	Mouse (MES test)	9.5	[2]
5-Ethyl-5-phenylhydantoin	Mouse (MES test)	12	
5,5-Spiro-cyclopentylhydantoin	Mouse (MES test)	>100	

Table 1: Anticonvulsant Activity of Selected 5-Substituted Imidazolidine-2,4-diones.

Experimental Protocols:

Maximal Electroshock (MES) Test: This test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[\[3\]](#)

- Animal Model: Male albino mice or rats are commonly used.
- Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[\[3\]](#)
- Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating anticonvulsant activity.[\[3\]](#)[\[4\]](#)

- Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[\[3\]](#)

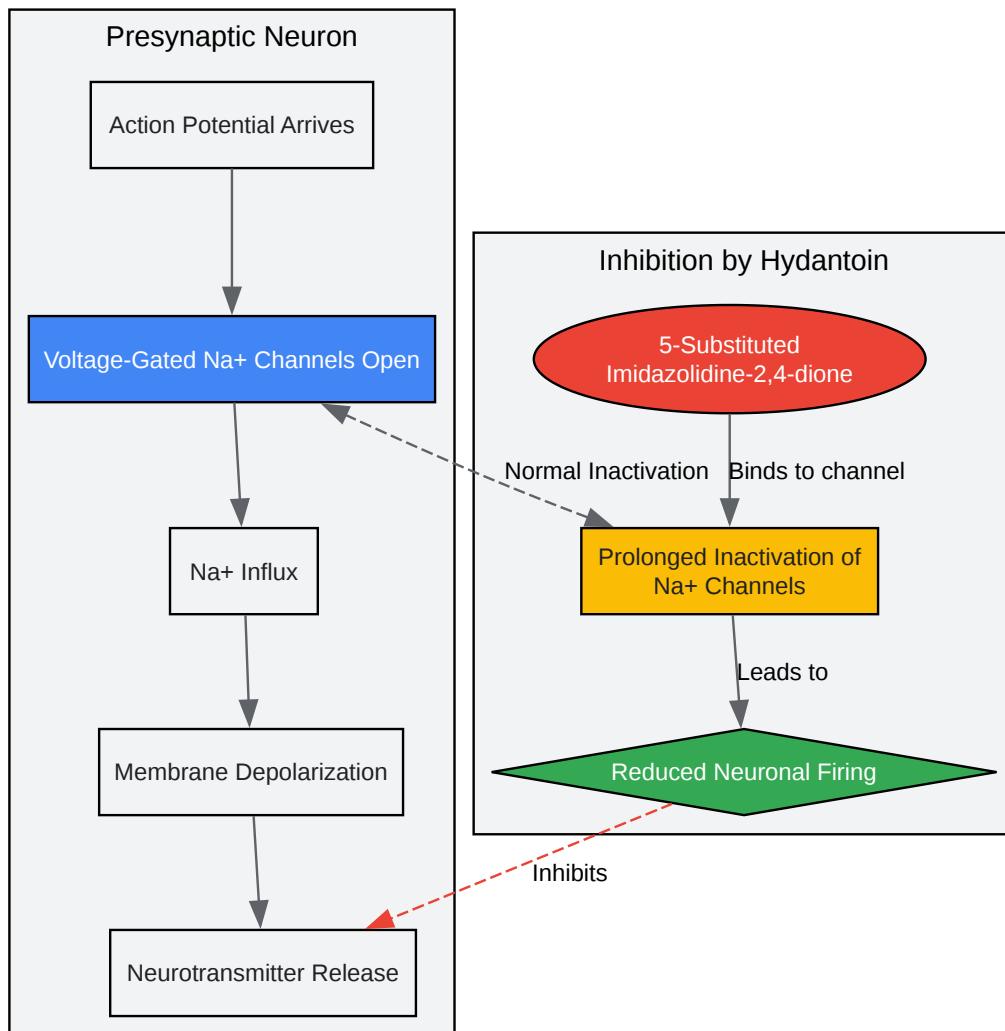
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen compounds effective against absence seizures.

- Animal Model: Male albino mice are typically used.
- Drug Administration: The test compound is administered prior to the chemoconvulsant.
- Induction of Seizure: A subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is given.[\[5\]](#)
- Observation: The animals are observed for the onset and severity of seizures, typically for 30 minutes. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
[\[5\]](#)
- Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Signaling Pathway: Mechanism of Anticonvulsant Action

Hydantoin anticonvulsants primarily exert their effect by modulating the activity of voltage-gated sodium channels in neurons. By binding to the channel, they prolong its inactivated state, thereby reducing the ability of neurons to fire at high frequencies, which is a characteristic of seizures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action of Hydantoin Anticonvulsants

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Caption: Mechanism of action of hydantoin anticonvulsants.

Antimicrobial Activity

5-Substituted imidazolidine-2,4-diones have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The nature of the substituent at the 5-position plays a critical role in determining the spectrum and potency of antimicrobial action.

Key Structure-Activity Relationships for Antimicrobial Activity:

- **Aromatic and Heteroaromatic Substituents:** The introduction of substituted aromatic or heteroaromatic rings at the 5-position through a benzylidene bridge is a common strategy to enhance antimicrobial activity.
- **Electron-Withdrawing and -Donating Groups:** The presence of electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy) on the aromatic ring can modulate the activity, often in a microorganism-dependent manner.
- **Lipophilicity:** The overall lipophilicity of the molecule, influenced by the 5-substituent, can affect its ability to penetrate microbial cell membranes.

Compound/Substituent at C-5	Microorganism	Antimicrobial Activity (MIC $\mu\text{g/mL}$)	Reference
5-(4-Chlorobenzylidene)imidazolidine-2,4-dione	Staphylococcus aureus	16	
5-(4-Nitrobenzylidene)imidazolidine-2,4-dione	Escherichia coli	32	
5-(4-Methoxybenzylidene)imidazolidine-2,4-dione	Candida albicans	8	
5-benzylidene-3-(3-(4-chlorophenyl)allylideneamino)imidazolidine-2,4-dione	P. aeruginosa	0.25	[9]
5-benzylidene-3-(3-(4-methoxyphenyl)allylideneamino)imidazolidine-2,4-dione	C. albicans	0.25	[9]

Table 2: Antimicrobial Activity of Selected 5-Substituted Imidazolidine-2,4-diones.

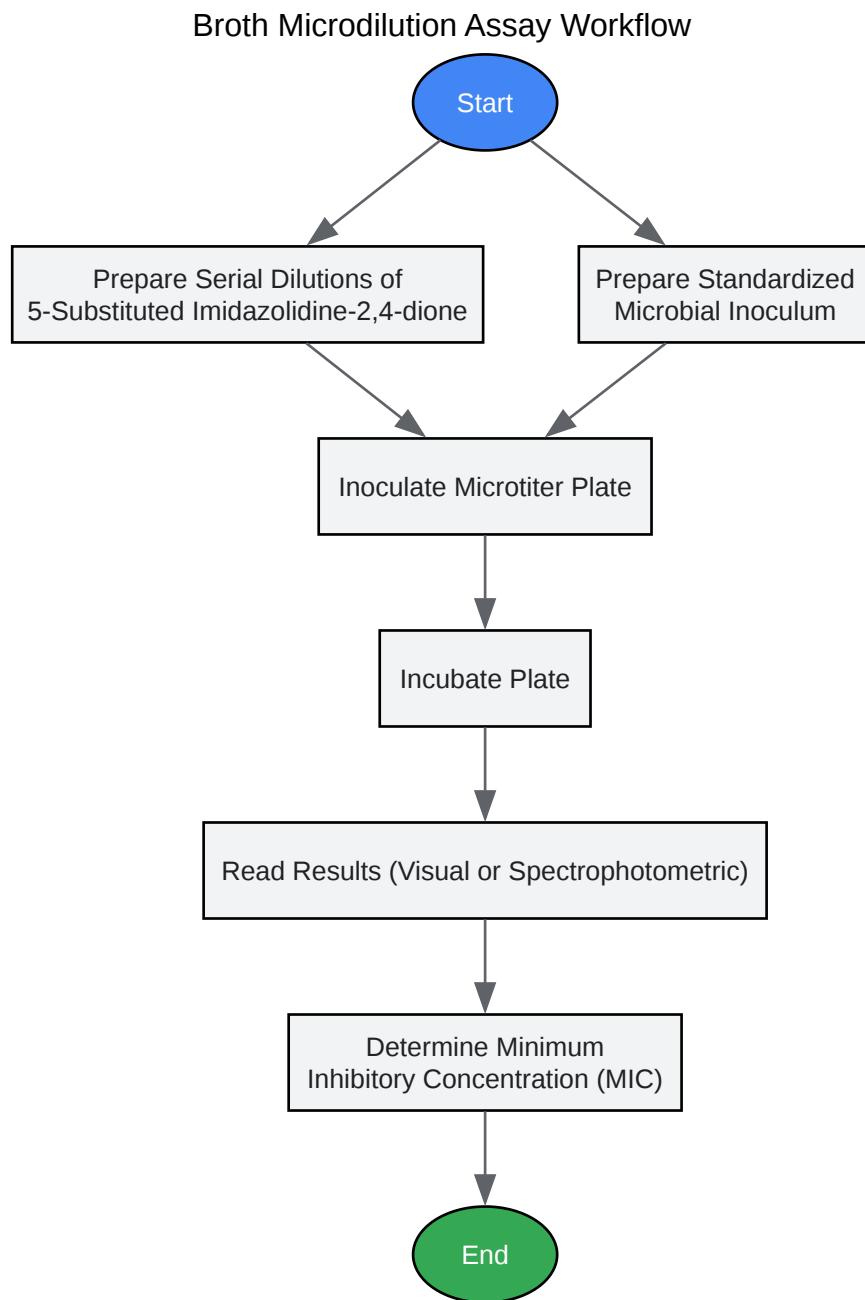
Experimental Protocols:

Broth Microdilution Method: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13]

- Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[11]

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.
- Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[\[10\]](#)[\[14\]](#)

Experimental Workflow:



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Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anticancer Activity

The imidazolidine-2,4-dione scaffold has also been investigated for its potential as an anticancer agent. Modifications at the 5-position have led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines.

Key Structure-Activity Relationships for Anticancer Activity:

- **Bulky Aromatic Groups:** The presence of bulky, lipophilic aromatic groups at the 5-position is often associated with enhanced anticancer activity.
- **Substituents on the Aromatic Ring:** The introduction of specific substituents on the aromatic ring can influence the potency and selectivity of the compounds. For instance, halogen substitutions on a phenyl ring have shown to enhance potency.[\[15\]](#)
- **Hydrogen Bonding Potential:** The hydrogen bond donor and acceptor capabilities of the hydantoin ring are important for interaction with biological targets.

Compound/Substituent at C-5	Cancer Cell Line	Anticancer Activity (IC ₅₀ μM)	Reference
5,5-diphenyl-3-(4-chlorobenzoyl)imidazolidine-2,4-dione	MCF-7 (Breast)	11.18	[15]
5,5-diphenyl-3-(4-fluorobenzoyl)imidazolidine-2,4-dione	MCF-7 (Breast)	14.25	[15]
5,5-diphenyl-3-(4-nitrobenzoyl)imidazolidine-2,4-dione	HePG-2 (Liver)	9.07	[15]
(Z)-5-((2,4-dioxoimidazolidin-5-ylidene)methyl)benzylidene)imidazolidine-2,4-dione	Caco-2 (Colon)	41.30	[16]

Table 3: Anticancer Activity of Selected 5-Substituted Imidazolidine-2,4-diones.

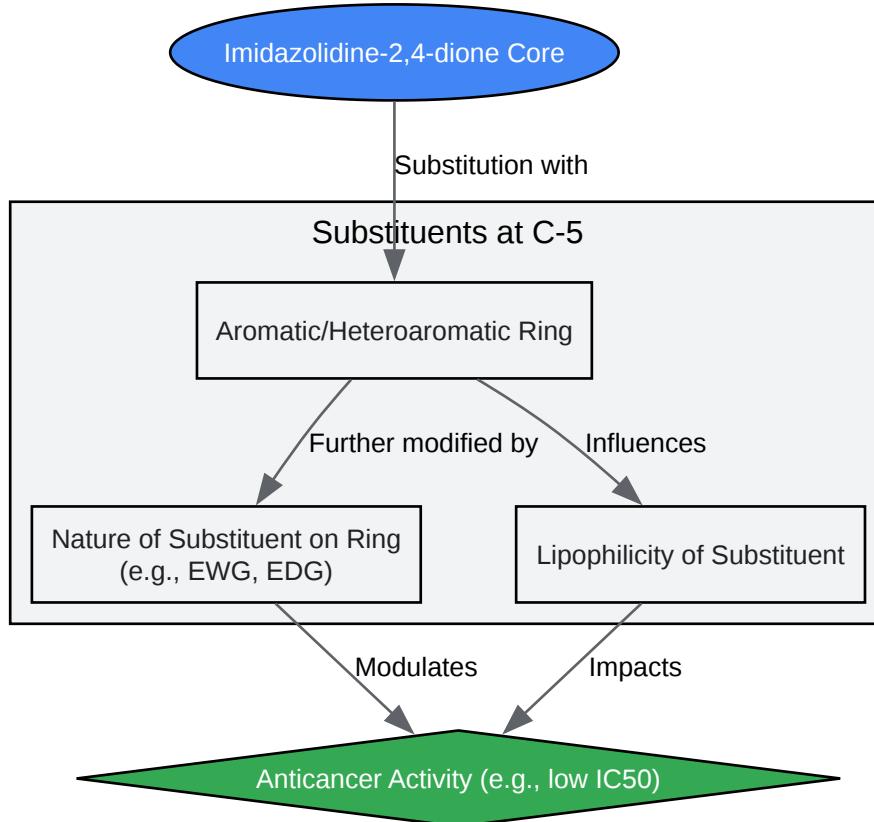
Experimental Protocols:

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]
- Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[17]
- Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Logical Relationship Diagram: SAR for Anticancer Activity

Structure-Activity Relationship (SAR) Logic for Anticancer Activity

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Caption: Logical flow of SAR for anticancer imidazolidine-2,4-diones.

Conclusion

The 5-position of the imidazolidine-2,4-dione ring is a critical determinant of its biological activity. This guide has summarized the key structure-activity relationships for anticonvulsant, antimicrobial, and anticancer activities, supported by experimental data and protocols. Aromatic and bulky substituents at the 5-position are generally favorable for these activities. Further optimization through the introduction of various functional groups on these substituents can lead to the development of potent and selective therapeutic agents. The provided experimental methodologies and diagrams offer a foundational understanding for researchers engaged in the design and evaluation of novel 5-substituted imidazolidine-2,4-dione derivatives.

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